molecular formula C7H7BrFNO2S B2582915 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1178647-92-1

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2582915
CAS No.: 1178647-92-1
M. Wt: 268.1
InChI Key: QKCFNIHWCVOCRM-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group and a sulfonamide functional group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a sulfone .

Scientific Research Applications

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules, primarily through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but contains a nitro group instead of a sulfonamide group.

    2-Bromo-1-fluoro-4-nitrobenzene: Another similar compound with a nitro group.

    1-Bromo-4-fluoro-2-isopropoxybenzene: Contains an isopropoxy group instead of a sulfonamide.

Uniqueness

2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functional groups. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCFNIHWCVOCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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